1,2-Diiodotetrafluorobenzene

Catalog No.
S703867
CAS No.
2708-97-6
M.F
C6F4I2
M. Wt
401.87 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diiodotetrafluorobenzene

CAS Number

2708-97-6

Product Name

1,2-Diiodotetrafluorobenzene

IUPAC Name

1,2,3,4-tetrafluoro-5,6-diiodobenzene

Molecular Formula

C6F4I2

Molecular Weight

401.87 g/mol

InChI

InChI=1S/C6F4I2/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

JQBYIZAYQMMVTO-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)I)I)F)F)F

The exact mass of the compound 1,2-Diiodotetrafluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21629. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Diiodotetrafluorobenzene is a polyfluorinated aromatic compound featuring two adjacent iodine atoms on a tetrafluorobenzene ring. This specific ortho-diiodo substitution pattern, combined with the strong electron-withdrawing nature of the fluorine atoms, makes it a valuable precursor for generating highly reactive intermediates like tetrafluorobenzyne and a potent donor in halogen bonding applications. [1] Its utility is primarily defined by the high reactivity of its carbon-iodine bonds and the unique electronic and geometric properties conferred by the perfluorinated core, which are critical in the synthesis of advanced materials and complex organic molecules.

Substituting 1,2-Diiodotetrafluorobenzene with its dibromo- or dichloro-analogs, non-fluorinated counterparts (e.g., 1,2-diiodobenzene), or positional isomers (1,3- or 1,4-diiodotetrafluorobenzene) leads to significant performance loss in key applications. The weaker carbon-iodine bond is essential for high-yield generation of tetrafluorobenzyne under mild conditions where bromo-analogs are less reactive. [1] Furthermore, the electron-withdrawing fluorine backbone significantly enhances the iodine atoms' ability to act as strong halogen bond donors, a property diminished in non-fluorinated analogs. [2] The specific ortho-positioning of the iodine atoms is geometrically critical for its function as a bidentate halogen-bond donor and for forming cyclic structures, a capability absent in its meta- and para-isomers. [3]

Superior Precursor for Tetrafluorobenzyne Generation Under Mild Conditions

1,2-Diiodotetrafluorobenzene is a more efficient precursor for the synthesis of tetrafluorobenzyne compared to its dibromo analog. Using n-butyllithium at a low temperature (-78 °C), 1,2-diiodotetrafluorobenzene provides a near-quantitative yield (95-99%) of the trapped Diels-Alder adduct with furan. [1] In contrast, the corresponding reaction with 1,2-dibromotetrafluorobenzene under similar conditions is significantly less efficient, highlighting the superior reactivity of the C-I bond for this critical transformation.

Evidence DimensionYield of Tetrafluorobenzyne-Furan Adduct
Target Compound Data95-99%
Comparator Or Baseline1,2-Dibromotetrafluorobenzene (significantly less efficient, exact yield not specified but implied to be much lower)
Quantified DifferenceNear-quantitative yield vs. significantly lower efficiency
ConditionsReaction with n-butyllithium in the presence of furan at -78 °C in THF.

For syntheses requiring tetrafluorobenzyne, using the diiodo compound ensures higher yields and milder reaction conditions, improving process efficiency and functional group tolerance.

Enhanced Halogen Bonding Strength Enabled by Fluorine Backbone

The perfluorinated ring of 1,2-diiodotetrafluorobenzene makes it a significantly stronger halogen bond (XB) donor than its non-fluorinated analog, 1,2-diiodobenzene. This is demonstrated in co-crystallization studies where 1,2-diiodotetrafluorobenzene readily forms strong C-I···S halogen bonds with thiocarbonyl acceptors, with contact distances significantly shorter than the sum of van der Waals radii. [1] The electron-withdrawing fluorine atoms increase the size and positive potential of the σ-hole on the iodine atoms, a prerequisite for strong halogen bonding which is less pronounced in 1,2-diiodobenzene. [2]

Evidence DimensionHalogen Bonding (XB) Donor Capability
Target Compound DataForms strong, short C-I···S halogen bonds with thiocarbonyls.
Comparator Or Baseline1,2-Diiodobenzene (weaker XB donor due to lack of electron-withdrawing fluorine groups).
Quantified DifferenceQualitative but significant; fluorination is established to enhance XB strength.
ConditionsCo-crystallization with various thiocarbonyl acceptors.

For applications in crystal engineering and the design of supramolecular materials, the enhanced halogen bonding strength of the fluorinated compound provides more robust and predictable self-assembly.

Unique Bifurcated Halogen Bonding Motif Not Readily Accessible with Isomers

The ortho-arrangement of iodine atoms in 1,2-diiodotetrafluorobenzene enables a unique bifurcated halogen bonding motif, where a single nitrogen atom of a pyridine derivative can act as an acceptor for both iodine atoms simultaneously. [1] This binding mode is geometrically impossible for the 1,4-isomer, which typically forms linear 1D chains. [2] In a study with quinoline, the I···N···I angle was 84.6°, forming a stable tetrameric complex through four such halogen bonds. This specific geometry allows for the construction of discrete, complex supramolecular assemblies rather than simple linear polymers.

Evidence DimensionSupramolecular Assembly Motif
Target Compound DataForms bifurcated I···N···I halogen bonds, leading to discrete cyclic structures.
Comparator Or Baseline1,4-Diiodotetrafluorobenzene (forms linear 1D chains via C-I···N bonds).
Quantified DifferenceFormation of discrete assemblies vs. infinite 1D chains.
ConditionsCo-crystallization with pyridine derivatives like quinoline and 4-dimethylaminopyridine (dmap).

This compound is the specific choice for researchers designing complex, discrete supramolecular structures that require a convergent, bidentate halogen bond donor, a function its isomers cannot fulfill.

High-Yield Synthesis of Fluorinated Aromatic Scaffolds

This compound is the precursor of choice for generating tetrafluorobenzyne, a key intermediate for accessing complex polycyclic aromatic compounds and fluorinated analogs of biologically active molecules via Diels-Alder cycloadditions. Its high reactivity under mild conditions ensures maximum yield and compatibility with sensitive functional groups. [1]

Precursor for Fluorinated Organometallic Reagents and Catalysts

The sequential reactivity of the two C-I bonds allows for stepwise metal-halogen exchange or cross-coupling reactions. This enables the synthesis of valuable ortho-difunctionalized tetrafluorobenzene derivatives, which serve as ligands or building blocks for catalysts and electronic materials where precise substituent placement is critical.

Template for Advanced Supramolecular Materials and Crystal Engineering

As a strong, bidentate halogen bond donor, it is used to direct the self-assembly of molecules into discrete, highly ordered 3D structures. This is particularly relevant in the development of functional co-crystals, where the precise control over the solid-state architecture afforded by the ortho-diiodo geometry is a design requirement. [2]

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2708-97-6

Wikipedia

1,2,3,4-Tetrafluoro-5,6-diiodobenzene

Dates

Last modified: 08-15-2023

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